Methylpyridin-3-ylmethylamine dihydrochloride
Description
Methylpyridin-3-ylmethylamine dihydrochloride (CAS: 128739-15-1) is a pyridine derivative with the molecular formula C₈H₁₂Cl₂N₂. It is a dihydrochloride salt of N-methyl-3-pyridylmethylamine, characterized by a methylaminomethyl substituent on the pyridine ring at the 3-position. This compound is widely used as a synthetic intermediate in pharmaceutical research and organic chemistry due to its stability and solubility in aqueous media, attributed to the dihydrochloride salt form. Its purity is typically ≥95%, as noted in commercial catalogs . Synonyms include N-Methyl-1-(pyridin-3-yl)methanamine 2HCl and 3-(methylaminomethyl)pyridine dihydrochloride .
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYIOWAZURZNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylpyridin-3-ylmethylamine dihydrochloride involves the reaction of pyridine derivatives with methylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methylpyridin-3-ylmethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
Methylpyridin-3-ylmethylamine dihydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create a wide range of derivatives. For instance, it can be used in:
- Alkylation Reactions : The compound can serve as a nucleophile in alkylation reactions, leading to the formation of more complex amines.
- Condensation Reactions : It can also participate in condensation reactions with carbonyl compounds to form imines or enamines.
| Reaction Type | Description | Example Product |
|---|---|---|
| Alkylation | Nucleophilic substitution with alkyl halides | N-Alkylated derivatives |
| Condensation | Reaction with carbonyls to form imines | Imines or enamines |
Pharmaceutical Research
The potential biological activities of this compound have made it a candidate for drug development. Studies indicate that it may interact with various enzymes and receptors, which could lead to therapeutic effects. Notable applications include:
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics.
- Cancer Research : The compound's structural similarities with known anticancer agents suggest potential applications in cancer therapeutics. For example, modifications of the pyridine ring have been explored for their effects on cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the efficacy of this compound derivatives against MDA-MB-453 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with GI50 values ranging from 2 to 40 μM, suggesting promising leads for further development.
| Compound | GI50 (μM) | Activity Description |
|---|---|---|
| Derivative 1 | 11 | Moderate cytotoxicity |
| Derivative 2 | 60 | Lower potency compared to others |
| Derivative 3 | 5 | High cytotoxicity |
Environmental and Safety Considerations
Research has also explored the environmental impact and safety profile of this compound. As a heterocyclic amine, it is important to assess its mutagenicity and potential carcinogenicity in environmental contexts. Studies have shown that compounds within this class may undergo metabolic activation leading to DNA adduct formation, raising concerns about their long-term safety.
Mechanism of Action
The mechanism of action of Methylpyridin-3-ylmethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Pyridine Ring
The position of substituents on the pyridine ring significantly impacts chemical reactivity and biological activity. Key isomers include:
Key Insight : The 3-isomer (target compound) is preferred in drug discovery for its balanced electronic effects, whereas the 2- and 4-isomers may exhibit distinct pharmacokinetic behaviors due to altered hydrogen-bonding capabilities .
Pyridine Derivatives with Functional Group Variations
Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride
- CAS : 1909336-84-0
- Molecular Formula : C₁₀H₁₄Cl₂N₂O₂
- Differences :
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- CAS : 1193388-05-4
- Molecular Formula : C₉H₁₃N₃·2HCl
- Classified as unlabeled under GHS, indicating lower acute toxicity compared to methylaminomethyl derivatives .
Other Dihydrochloride Salts in Pharmaceuticals and Industry
Solubility and Stability
- Methylpyridin-3-ylmethylamine Dihydrochloride : High water solubility due to ionic dihydrochloride form; stable under ambient conditions .
- 4-(Pyridin-3-yl)butanoic Acid Dihydrochloride: Carboxylic acid group increases hydrophilicity but may reduce stability in basic conditions .
- Hydroxypropyl p-Phenylenediamine Dihydrochloride: Used in cosmetics; phenolic structure increases photosensitivity risks compared to pyridine derivatives .
Biological Activity
Methylpyridin-3-ylmethylamine dihydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is derived from pyridine, a heterocyclic aromatic compound. Its synthesis typically involves the alkylation of pyridine derivatives, which allows for the introduction of various functional groups that enhance its biological properties. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, it may inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and has implications in pain and cancer .
- Receptor Modulation : this compound can act as a ligand for certain receptors, influencing cellular responses such as proliferation and apoptosis. This is particularly relevant in cancer therapy where receptor modulation can lead to reduced tumor growth .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
| Staphylococcus aureus | 50 |
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting specific pathways involved in tumor growth and survival .
Case Studies
- Cancer Treatment : A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The mechanism was linked to the compound's ability to disrupt cellular signaling pathways associated with cell survival .
- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, suggesting a dual-action mechanism that may benefit cognitive function .
Q & A
Q. What are the critical steps in synthesizing methylpyridin-3-ylmethylamine dihydrochloride, and how are reaction conditions optimized?
Synthesis typically involves:
- Amine functionalization : Introducing the methylpyridin-3-ylmethylamine backbone via nucleophilic substitution or reductive amination.
- Salt formation : Reacting the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
- Purification : Chromatography (e.g., column or HPLC) is critical for isolating intermediates and final products .
Optimization : Parameters like temperature (reflux conditions), solvent polarity (ethanol or dichloromethane), and stoichiometry of HCl are adjusted to maximize yield and purity. For example, excess HCl ensures complete salt formation, while controlled pH prevents decomposition .
Q. How is the purity and structural integrity of this compound validated?
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water and polar solvents (e.g., methanol) due to the dihydrochloride salt form. Solubility decreases in nonpolar solvents .
- Stability :
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Molecular docking : Simulate binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger. The pyridine ring and amine group often interact with active sites via hydrogen bonding and π-π stacking .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration, metabolic stability) based on logP and polar surface area .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Case study : If one study reports enzyme inhibition while another shows no effect:
- Reproduce assays : Ensure identical buffer conditions (pH, ionic strength) and enzyme isoforms.
- Dose-response curves : Confirm activity is concentration-dependent and not an artifact of solvent (e.g., DMSO interference) .
- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
Q. What strategies are employed to scale up synthesis while maintaining yield and purity?
Q. How is the compound’s reactivity exploited in derivatization for novel drug candidates?
- Functionalization :
- Amine group : Acylation or sulfonylation to modify pharmacokinetic properties.
- Pyridine ring : Halogenation or coupling reactions (e.g., Suzuki-Miyaura) to introduce bioisosteres .
- Case example : Adding a trifluoromethyl group (via electrophilic substitution) enhances metabolic stability .
Methodological Guidance for Experimental Design
8. Designing a kinetic study to assess degradation pathways:
- Parameters :
- Analytics : LC-MS identifies degradation products (e.g., free base formation due to HCl loss) .
9. Best practices for handling hygroscopic dihydrochloride salts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
